molecular formula C9H12N2O B12949999 6-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

6-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

Cat. No.: B12949999
M. Wt: 164.20 g/mol
InChI Key: GEIWESBWSGWDFW-UHFFFAOYSA-N
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Description

6-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate, which then undergoes cyclization with 2-chloropyridine under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

6-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is unique due to its specific ethyl substitution and the position of nitrogen atoms in the ring system, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6-ethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one

InChI

InChI=1S/C9H12N2O/c1-2-7-5-9(12)8-3-4-10-11(8)6-7/h3-4,7H,2,5-6H2,1H3

InChI Key

GEIWESBWSGWDFW-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=O)C2=CC=NN2C1

Origin of Product

United States

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